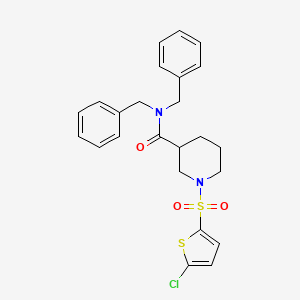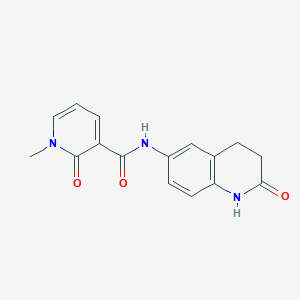![molecular formula C16H23NO4S2 B2524936 8-((2-Méthoxy-4,5-diméthylphényl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]décane CAS No. 1351602-76-0](/img/structure/B2524936.png)
8-((2-Méthoxy-4,5-diméthylphényl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]décane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: is a complex organic compound characterized by its unique spirocyclic structure
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s unique structure and functional groups make it a potential candidate for use as a catalyst in organic reactions.
Material Science: It can be explored for the development of new materials with specific properties, such as conductivity or fluorescence.
Biology and Medicine
Drug Development: The compound’s structural features may allow it to interact with biological targets, making it a potential lead compound for drug discovery.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Mécanisme D'action
Target of action
The primary targets of a compound are usually proteins such as enzymes or receptors in the body. These targets play crucial roles in various biological processes. Without specific information on this compound, it’s hard to identify its primary targets .
Mode of action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target, inhibiting its function, or enhancing its activity .
Biochemical pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of one chemical compound, through a series of steps, leads to the formation of another chemical compound. Each step is facilitated by a specific enzyme .
Pharmacokinetics
This refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body .
Result of action
This refers to the molecular and cellular effects of the compound’s action. It could involve changes in cell function, gene expression, or signal transduction .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a sulfonyl chloride derivative and an amine.
Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-((2-Methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: Lacks the dimethyl groups, which may affect its reactivity and applications.
8-((4,5-Dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: Lacks the methoxy group, potentially altering its chemical properties.
8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-thia-8-azaspiro[4.5]decane: Lacks the oxygen atom in the spirocyclic core, which may influence its stability and reactivity.
Uniqueness
The combination of methoxy, dimethyl, sulfonyl, and spirocyclic features in 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane makes it unique
Propriétés
IUPAC Name |
8-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-12-10-14(20-3)15(11-13(12)2)23(18,19)17-6-4-16(5-7-17)21-8-9-22-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBEWVMTVHUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)







![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-(4-methylbenzenesulfonamido)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)

